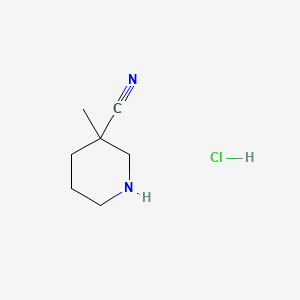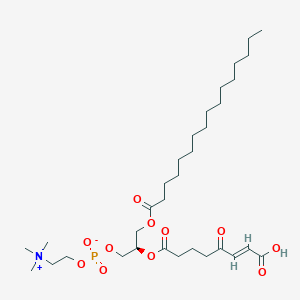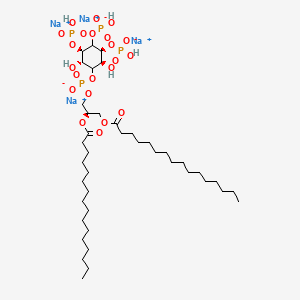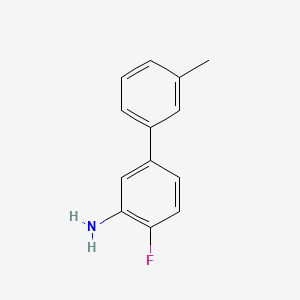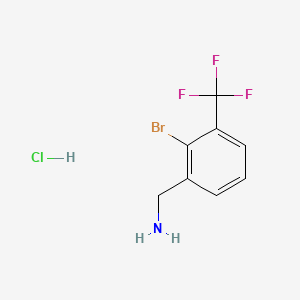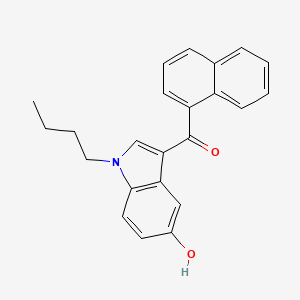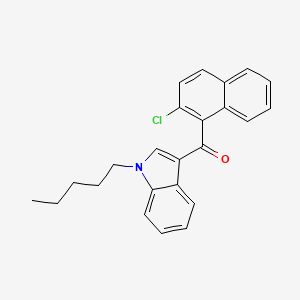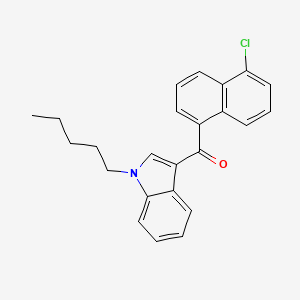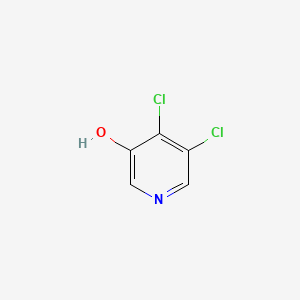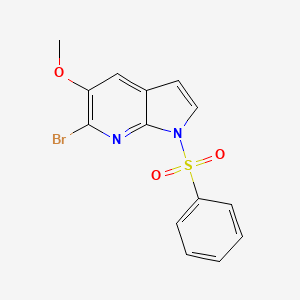
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole (PSBMA) is a novel compound that has gained considerable attention in the scientific community due to its potential application in drug discovery and development. This compound belongs to the family of azaindole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer and antimicrobial activity, 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been reported to have anti-inflammatory and antioxidant properties. It has also been shown to modulate the immune system and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole is its broad spectrum of activity against various types of cancer and microorganisms. It also exhibits low toxicity and good pharmacokinetic properties. However, its synthesis can be challenging and time-consuming, and further studies are needed to fully understand its mechanism of action and potential side effects.
Future Directions
The potential applications of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole are vast, and several future directions can be explored. One possible direction is the development of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole-based drug delivery systems, which can improve the efficacy and specificity of cancer treatment. Another direction is the investigation of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole's activity against other diseases, such as Alzheimer's and Parkinson's disease. Further studies are also needed to optimize the synthesis of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole and improve its pharmacokinetic properties.
Synthesis Methods
Several methods have been reported for the synthesis of 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole. One of the most common methods involves the reaction of 5-methoxyindole with bromine in the presence of a Lewis acid catalyst, followed by the reaction with phenylsulfonyl chloride in the presence of a base. The final product is obtained after purification by column chromatography.
Scientific Research Applications
1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has been extensively studied for its potential application in drug discovery and development. Several studies have reported its activity against various types of cancer, including breast, lung, and prostate cancer. 1-(Phenylsulphonyl)-6-bromo-5-methoxy-7-azaindole has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
1-(benzenesulfonyl)-6-bromo-5-methoxypyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3S/c1-20-12-9-10-7-8-17(14(10)16-13(12)15)21(18,19)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMYGKCIQJTKRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177811 |
Source


|
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227270-28-1 |
Source


|
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





